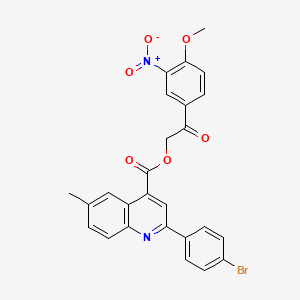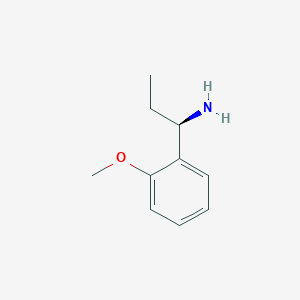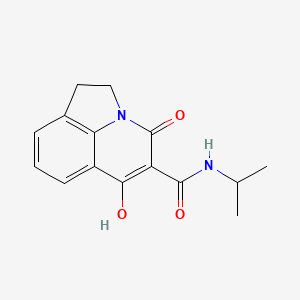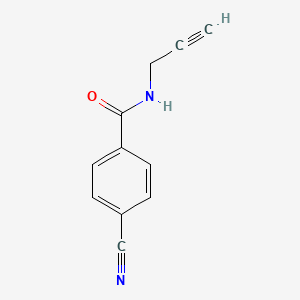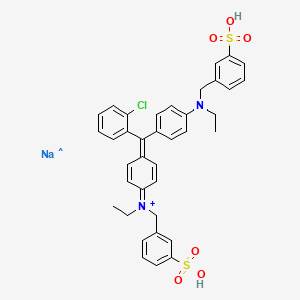
N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 2,3-dichloroaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 4-ethoxybenzaldehyde and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for quality control.
化学反応の分析
Types of Reactions
N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the hydrazone moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts or acids/bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or quinones, reduction could produce hydrazines or amines, and substitution reactions could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a bioactive compound in studies of enzyme inhibition, antimicrobial activity, or anticancer properties.
Medicine: Investigation of its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Applications in the development of new materials, agrochemicals, or dyes.
作用機序
The mechanism of action of N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide would depend on its specific biological or chemical activity. Generally, hydrazones can interact with various molecular targets, such as enzymes or receptors, through mechanisms like inhibition, activation, or binding. The pathways involved might include oxidative stress, signal transduction, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide include other hydrazones and related derivatives, such as:
- N-(2,3-Dichlorophenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(2,3-Dichlorophenyl)-2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoacetamide
- N-(2,3-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the 2,3-dichlorophenyl group and the 4-ethoxybenzylidene moiety can confer unique properties compared to other hydrazones.
特性
CAS番号 |
477733-95-2 |
|---|---|
分子式 |
C17H15Cl2N3O3 |
分子量 |
380.2 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-N'-[(E)-(4-ethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-2-25-12-8-6-11(7-9-12)10-20-22-17(24)16(23)21-14-5-3-4-13(18)15(14)19/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+ |
InChIキー |
VSSJDKCSMULWLH-KEBDBYFISA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-2-phenylethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12050851.png)
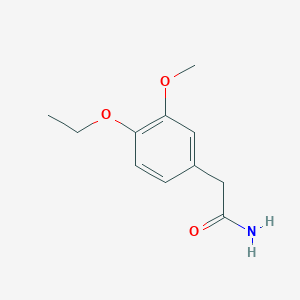

![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)

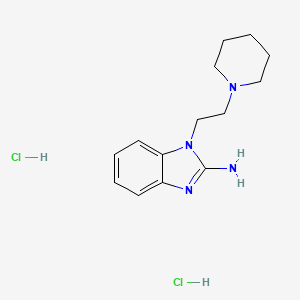

![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)
